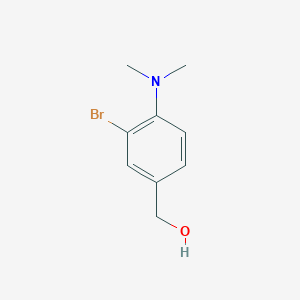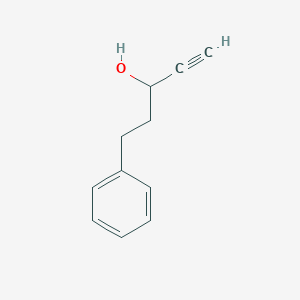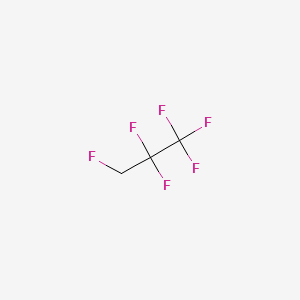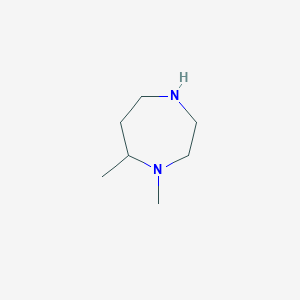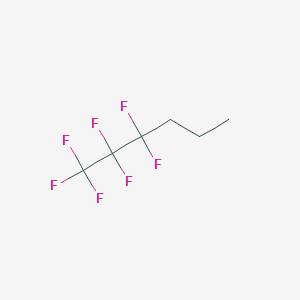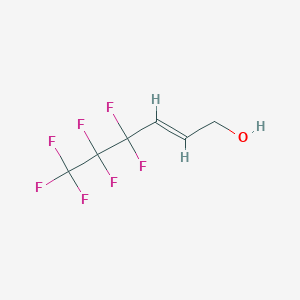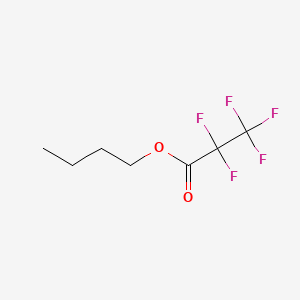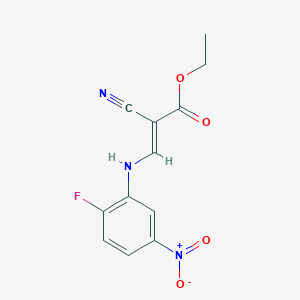
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate
描述
Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group, a fluoro-substituted nitroaniline moiety, and an ethyl ester group. Cyanoacrylates are known for their adhesive properties and are widely used in various industrial and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate typically involves a multi-step process:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-fluoro-5-nitroaniline.
Knoevenagel Condensation: The nitroaniline derivative is then subjected to a Knoevenagel condensation reaction with ethyl cyanoacetate in the presence of a base such as piperidine. This reaction forms the desired cyanoacrylate product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl (E)-2-cyano-3-(2-fluoro-5-aminoanilino)prop-2-enoate.
Substitution: Ethyl (E)-2-cyano-3-(2-substituted-5-nitroanilino)prop-2-enoate.
Hydrolysis: 2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoic acid.
科学研究应用
Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of adhesives, coatings, and other specialty chemicals.
作用机制
The mechanism of action of ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and cyano groups can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites.
相似化合物的比较
Ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate can be compared with other cyanoacrylates, such as:
Ethyl cyanoacrylate: Commonly used as a fast-acting adhesive.
Methyl cyanoacrylate: Known for its strong bonding properties and use in medical adhesives.
Butyl cyanoacrylate: Used in medical applications for wound closure and tissue bonding.
Uniqueness
The presence of the fluoro and nitro groups in this compound imparts unique chemical and biological properties, making it distinct from other cyanoacrylates. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
IUPAC Name |
ethyl (E)-2-cyano-3-(2-fluoro-5-nitroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)8(6-14)7-15-11-5-9(16(18)19)3-4-10(11)13/h3-5,7,15H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNLNUUTCPUNBQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)[N+](=O)[O-])F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)[N+](=O)[O-])F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


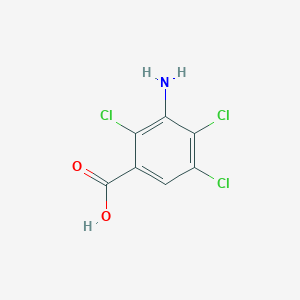
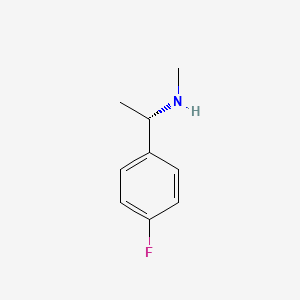
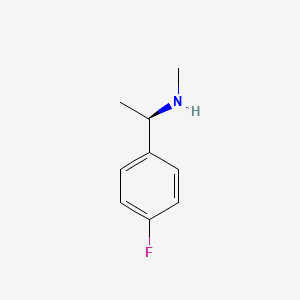
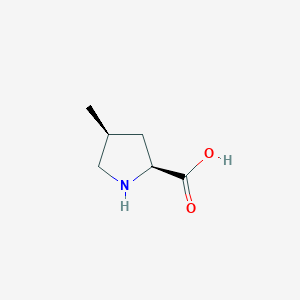
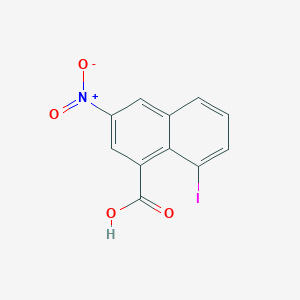
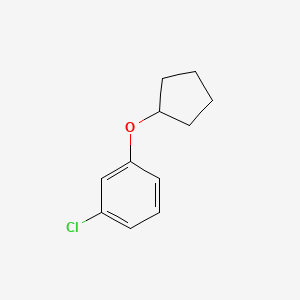
![Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3042768.png)
